

Comprehensive Technical Guide to N-Acetyltyramine: Properties, Production, and Applications

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Compound Focus: N-Acetyltyramine

CAS No.: 1202-66-0

Cat. No.: S589391

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Introduction and Executive Summary

N-Acetyltyramine is a biologically active amine derivative that has garnered significant interest in pharmaceutical and biotechnology research. This compound serves as a crucial intermediate in the biosynthesis of various natural products and has demonstrated promising biological activities, including **anti-tumor properties** and **quorum-sensing inhibition**. Recent advances in metabolic engineering have enabled the sustainable production of **N-acetyltyramine** and its precursors through engineered microbial strains, offering alternatives to traditional chemical synthesis methods. This whitepaper provides a comprehensive technical overview of **N-acetyltyramine**, covering its fundamental physicochemical properties, biosynthesis pathways, analytical methods, and potential therapeutic applications. The information presented herein is particularly relevant for researchers and drug development professionals seeking to exploit this compound's unique characteristics for pharmaceutical development, diagnostic applications, and microbial communication interference. The integration of **metabolic engineering approaches** with traditional chemistry methods represents a significant advancement in the sustainable production of this valuable compound, potentially enabling broader research exploration and therapeutic development [1] [2].

Physicochemical Properties and Structural Characteristics

N-Acetyltyramine (CAS Registry Number: 1202-66-0) is a tyrosine derivative with the systematic name N-[2-(4-hydroxyphenyl)ethyl]acetamide. The compound has a molecular formula of $C_{10}H_{13}NO_2$ and a molecular weight of 179.22 g/mol. Its chemical structure consists of a phenolic ring connected to an ethylamine chain that has been acetylated at the nitrogen atom, contributing to its specific biological activities and physicochemical behavior.

Table 1: Comprehensive Physicochemical Properties of **N-Acetyltyramine**

Property	Value	Conditions/Notes
CAS Registry Number	1202-66-0	
Molecular Formula	$C_{10}H_{13}NO_2$	
Molecular Weight	179.22 g/mol	
Melting Point	134°C	Consistent across multiple sources [1]
Boiling Point	424.1±28.0°C	At 760 mmHg [1]
Density	1.1±0.1 g/cm ³	[1]
Flash Point	210.3±24.0°C	[1]
pKa	10.01±0.15	Predicted [3]
LogP	0.39	Indicates moderate hydrophilicity [1]
PSA (Polar Surface Area)	49.33 Å ²	[1]

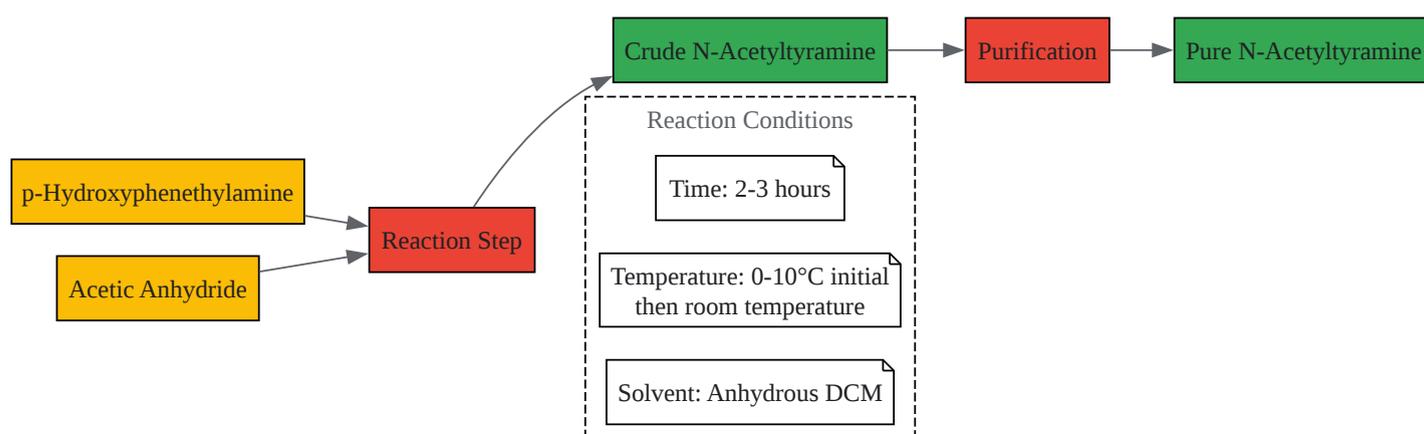
The **melting point of 134°C** is a consistent characteristic across technical sources, providing a key identifying property for purity assessment. The relatively high boiling point and flash point indicate thermal stability under standard processing conditions. The predicted pKa of approximately 10.01 reflects the

phenolic hydroxyl group's acidity, while the LogP value of 0.39 suggests moderate hydrophilicity, which influences solubility and partitioning behavior in biological systems. These properties collectively inform decisions regarding purification methods, formulation strategies, and storage conditions for research and development applications [1] [3].

Production Methodologies

Chemical Synthesis

The conventional chemical synthesis of **N-acetyltyramine** follows a straightforward acylation approach:



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Chemical Synthesis Pathway for N-Acetyltyramine

Experimental Protocol for Chemical Synthesis:

- **Reaction Setup:** In a dry reaction flask, dissolve p-hydroxyphenethylamine (tyramine) in anhydrous dichloromethane (DCM) with stirring.
- **Acylation:** Cool the reaction mixture to 0-5°C using an ice-water bath. Slowly add acetic anhydride dropwise, maintaining the temperature below 10°C throughout the addition.

- **Reaction Completion:** After complete addition, allow the reaction to warm to room temperature and continue stirring for 2-3 hours.
- **Workup:** Pour the reaction mixture into ice water and adjust the pH to neutral using dilute hydrochloric acid.
- **Extraction:** Separate the organic layer and extract the aqueous phase with additional DCM. Combine the organic phases and dry over anhydrous sodium sulfate.
- **Purification:** Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain crude **N-acetyltyramine**. Further purify by recrystallization or column chromatography [3].

Biological Production Approaches

Recent advances in **metabolic engineering** have enabled the development of biological production routes for **N-acetyltyramine** and its precursors:

Microbial Production of Tyramine Precursor: Engineered *Corynebacterium glutamicum* strains have been developed for sustainable tyramine production, which serves as a direct precursor for **N-acetyltyramine**. These systems utilize **decarboxylation of l-tyrosine** by aromatic-l-amino acid decarboxylases (AADCs) under mild conditions, avoiding the harsh requirements of chemical synthesis. The highest reported tyramine titer reached **1.9 g L⁻¹** using a strain overexpressing the tyrosine decarboxylase gene from *Levilactobacillus brevis*. This biological approach enables production from simple nitrogen and sustainable carbon sources, including glucose, ribose, and xylose, with successful scale-up to 1.5 L bioreactor batch fermentation [4].

De Novo Biosynthesis in Engineered E. coli: Research has demonstrated the feasibility of **de novo biosynthesis** of **N-acetyltyramine** in engineered *Escherichia coli* directly from glucose. This approach integrates the complete biosynthetic pathway from simple carbon sources to the final product, potentially offering a more sustainable and scalable production method compared to traditional approaches [2].

Biological Activities and Mechanism of Action

N-Acetyltyramine demonstrates multiple biologically relevant activities with potential therapeutic applications:

Table 2: Documented Biological Activities of N-Acetyltyramine

Activity Type	Experimental Model	Observed Effects/Mechanism
Quorum-Sensing Inhibition	<i>C. violaceum</i> ATCC 12472	Inhibition of bacterial quorum-sensing systems [1]
Chemoreversal Activity	P388 murine leukemia cells	Reversal of doxorubicin resistance; IC ₅₀ 0.13 µg/mL in combination vs. 0.48 µg/mL for doxorubicin alone [1]
Diagnostic Biomarker	Human urine samples	Specific biomarker for <i>Onchocerca volvulus</i> infection (as NATOG) [5]
Cytotoxin Properties	Not specified	Derived from marine bacterium <i>Streptoverticillium</i> [3]

The **quorum-sensing inhibition** activity is particularly noteworthy as it represents a potential anti-virulence strategy against bacterial pathogens without exerting direct growth pressure that often leads to resistance. The **chemoreversal activity** demonstrated in combination with doxorubicin suggests potential applications in combination cancer therapies, possibly through interference with drug efflux mechanisms. As a **diagnostic biomarker**, **N-acetyltyramine-O, β -glucuronide (NATOG)** has been investigated as a specific indicator for *Onchocerca volvulus* infection (river blindness), though studies showed limited potential in amicrofilaridermic individuals [1] [5].

Analytical Methods and Characterization

Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol for LC-MS/MS Analysis of NATOG:

- **Sample Preparation:** Dilute urine samples 30-fold in Milli-Q water prior to analysis.
- **Chromatographic Separation:**
 - **Column:** Acquity HSS T3 (1.8 µm, 2.1 mm × 50 mm)
 - **Mobile Phase:** A: 0.1% formic acid in H₂O; B: methanol
 - **Gradient:** Initial 2% B, linear gradient to 15% B over 3 min, then step gradient to 98% B
 - **Flow Rate:** 0.6 mL/min

- **Column Temperature:** 45°C
- **Mass Spectrometric Detection:**
 - **Ionization:** Positive electrospray ionization (ESI)
 - **Scan Mode:** Selected reaction monitoring (SRM)
 - **Transition:** m/z 356.1 → 180.1
 - **Capillary Voltage:** 2,500 V
 - **Nebulizer Pressure:** 20 psig
 - **Drying Gas Flow:** 7 L/min
 - **Gas Temperature:** 500°C
- **Quantification:** Use a linear regression curve calculated after log-log transformation based on calibration standards [5].

LC-Fluorescence Detection Method

For laboratories without access to MS instrumentation, an LC-fluorescence method has been developed:

- **Sample Preparation:** Dilute urine samples 10-fold in Milli-Q water
- **Limit of Quantification:** 1 µM
- **Applications:** Suitable for development of point-of-care devices and field applications [5]

Stability Characteristics

N-Acetyltyramine-O, β -glucuronide (NATOG) demonstrates excellent stability characteristics suitable for tropical field conditions:

- **Storage:** Stable in urine samples under various temperature conditions
- **Processing:** Resistant to degradation during sample collection and processing
- **Analysis:** Maintains integrity through freeze-thaw cycles [5]

Research Applications and Future Perspectives

Current Research Applications

N-Acetyltyramine serves multiple roles in current research contexts:

- **Metabolic Engineering:** As a target compound for developing sustainable production platforms using engineered microbial strains [2]
- **Infectious Disease Diagnostics:** As a specific biomarker for *Onchocerca volvulus* infection in the form of its glucuronide conjugate (NATOG) [5]
- **Anticancer Research:** As a chemosensitizing agent in combination with conventional chemotherapeutics like doxorubicin [1]
- **Antimicrobial Strategy:** As a quorum-sensing inhibitor against bacterial pathogens [1]

Technical Considerations for Research Use

Handling and Storage:

- Store in sealed vessels at 2-8°C for short-term preservation
- For long-term storage, keep freezer at -20°C in tightly closed containers
- Protect from moisture and light to maintain stability [1] [3]

Safety Considerations:

- **Hazard Statements:** H318 (Causes serious eye damage)
- **Precautionary Measures:** Wear eye protection, face protection, and chemical-resistant gloves
- **Engineering Controls:** Use only in a chemical fume hood
- **First Aid Measures:** Immediately wash skin with copious amounts of water for at least 15 minutes after contact [1]

The advancing **metabolic engineering approaches** for producing **N-acetyltyramine** and its precursors offer promising alternatives to conventional chemical synthesis, potentially enabling more sustainable and scalable production [4] [2]. These biological production platforms, particularly those utilizing engineered *Corynebacterium glutamicum* and *Escherichia coli* strains, may facilitate broader research exploration and therapeutic development of this compound and its derivatives.

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References

1. - N | CAS#:1202-66-0 | Chemsrvc Acetyltyramine [chemsrc.com]
2. De novo biosynthesis of N-acetyltyramine in engineered ... [semanticscholar.org]
3. - N CAS#: 1202-66-0 Acetyltyramine [chemicalbook.com]
4. Sustainable production of the drug precursor tyramine by ... [link.springer.com]
5. Evaluation of the diagnostic potential of urinary N ... [pmc.ncbi.nlm.nih.gov]

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